molecular formula C14H21NO3 B5914620 N-(3-methoxy-4-propoxybenzyl)propanamide

N-(3-methoxy-4-propoxybenzyl)propanamide

Cat. No.: B5914620
M. Wt: 251.32 g/mol
InChI Key: DWWUFYNXEGHHQV-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-propoxybenzyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with methoxy and propoxy groups, attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-propoxybenzyl)propanamide typically involves the reaction of 3-methoxy-4-propoxybenzylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-propoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-propoxybenzaldehyde or 3-methoxy-4-propoxybenzoic acid.

    Reduction: Formation of N-(3-methoxy-4-propoxybenzyl)propanamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxy-4-propoxybenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-propoxybenzyl)-N-propylamine hydrochloride
  • N-(3-methoxy-4-propoxybenzyl)propanamine
  • 3-methoxy-4-propoxybenzaldehyde
  • 3-methoxy-4-propoxybenzoic acid

Uniqueness

N-(3-methoxy-4-propoxybenzyl)propanamide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-8-18-12-7-6-11(9-13(12)17-3)10-15-14(16)5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWUFYNXEGHHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(=O)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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